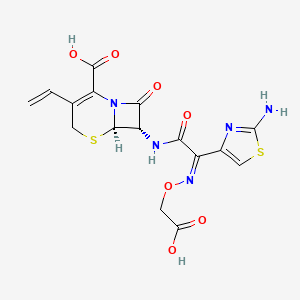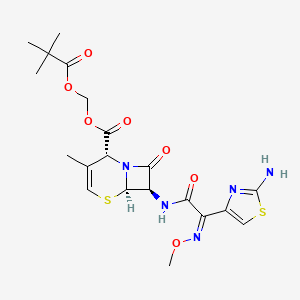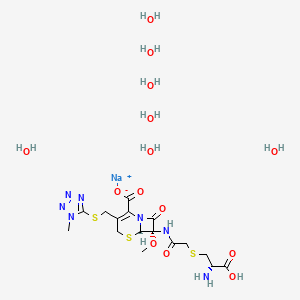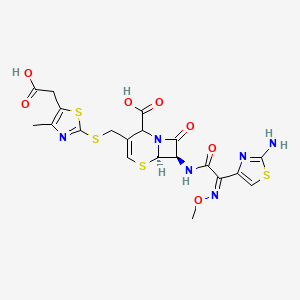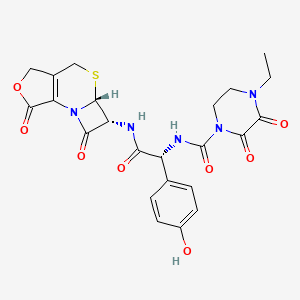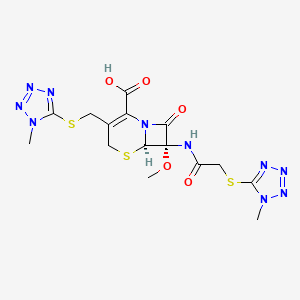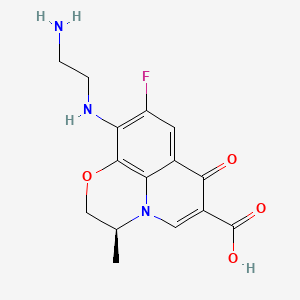
Levofloxacin impurity 18
Übersicht
Beschreibung
Levofloxacin impurity 18, also known as α-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-β-oxo-benzenepropanoic Acid Ethyl Ester, is used in the synthesis of the drug Levofloxacin . Levofloxacin is a broad-spectrum antibiotic that shows its action against both gram-positive and gram-negative strains .
Wissenschaftliche Forschungsanwendungen
1. Chromatographic Separation and Validation
Levofloxacin, a third-generation fluoroquinolone, is used to treat various infections. A study developed and validated a new High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of levofloxacin and its chiral impurity. This method improved the separation of levofloxacin enantiomers by increasing the resolution between the eutomer and the distomer, crucial for assessing levofloxacin impurity in raw materials and pharmaceutical dosage forms (Abousalih et al., 2021).
2. Genotoxicity Evaluation
Levofloxacin n-oxide, an impurity of levofloxacin, was evaluated for genotoxicity using in silico and in vitro methods. This study provided important insights into the safety profile of levofloxacin impurities, demonstrating that despite structural alerts, levofloxacin n-oxide could be controlled as a non-genotoxic impurity (Zhu et al., 2012).
3. Impurity Analysis in Commercial Formulations
A study aimed to develop a method for analyzing trace impurities in levofloxacin formulations using LC-MS/MS. This research highlighted the presence of various impurities in commercial products and underscored the importance of rigorous quality control in pharmaceutical manufacturing (Zheng et al., 2016).
4. Detection and Characterization of Trace Impurities
An integrated approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for detecting and characterizing trace impurities in drugs, including levofloxacin. This method facilitated the discovery of impurities that were previously unknown or at trace levels, contributing to the understanding of levofloxacin's impurity profile and degradation pathway (Zheng et al., 2014).
5. Rapid Chiral Separation and Impurity Determination
Another study developed a method for determining levofloxacin and its (R)-enantiomer, focusing on the chiral impurity of levofloxacin in pharmaceutical products. This research provided a method for accurate impurity determination, essential for ensuring drug purity and efficacy (Yan & Row, 2007).
Eigenschaften
IUPAC Name |
(2S)-6-(2-aminoethylamino)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4/c1-7-6-23-14-11(18-3-2-17)10(16)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7,18H,2-3,6,17H2,1H3,(H,21,22)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQVWTUNZIJAQI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Levofloxacin impurity 18 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



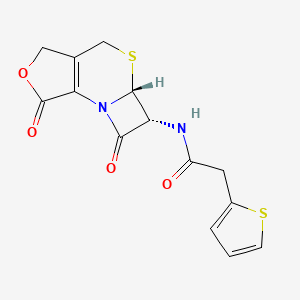
![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)
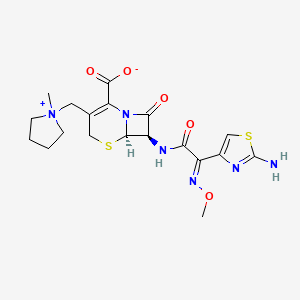
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601300.png)
![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)
